molecular formula C10H15NOS B5958778 N-(sec-butyl)-2-(2-thienyl)acetamide

N-(sec-butyl)-2-(2-thienyl)acetamide

Cat. No.: B5958778
M. Wt: 197.30 g/mol
InChI Key: FZLXJMVDIIFNBT-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-thienyl)acetamide is an acetamide derivative characterized by a sec-butyl group attached to the nitrogen atom and a 2-thienyl (thiophene) moiety at the α-position of the acetamide backbone. Its molecular formula is C₁₀H₁₅NOS, with a molecular weight of 213.29 g/mol (calculated).

The compound’s synthesis likely involves the reaction of 2-thienylacetic acid derivatives with sec-butylamine, following standard amidation protocols.

Properties

IUPAC Name

N-butan-2-yl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-3-8(2)11-10(12)7-9-5-4-6-13-9/h4-6,8H,3,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLXJMVDIIFNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Activities Reference
N-(sec-butyl)-2-(2-thienyl)acetamide sec-butyl, 2-thienyl 213.29 Base compound; no direct activity data
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-bromophenyl, 2-thienyl 296.18 Crystallographically characterized (triclinic system)
N-(sec-butyl)-2-(2,3-dimethylphenoxy)acetamide sec-butyl, 2,3-dimethylphenoxy 235.32 Higher lipophilicity due to aromatic phenoxy group
2-[(2-amino-thiazol-5-yl)thio]-N-(sec-butyl)acetamide sec-butyl, thiazole-thio 245.36 Potential antibacterial applications (thiazole motif)

Key Observations :

  • Electron-rich groups (e.g., thienyl, phenoxy) enhance intermolecular interactions, as seen in the crystallographic data for N-(4-bromophenyl)-2-(2-thienyl)acetamide .
  • Branched alkyl chains (e.g., sec-butyl) improve solubility in non-polar environments compared to linear chains (e.g., tert-butyl in ).

Pharmacological Activities of Acetamide Derivatives

Acetamide derivatives exhibit diverse biological activities depending on substituents:

Antimicrobial and Antifungal Activity (Table 1):
Compound (Example) Substituents Activity Profile Reference
Compounds 47–50 () Benzo[d]thiazol-5-ylsulfonyl, piperazine Gram-positive bacteria, fungi
Chalcone-acetamide hybrids α,β-unsaturated ketone + aromatic rings Anti-inflammatory, anticancer
Thiadiazole-acetamide hybrids (63) 3-fluorophenyl, 1,3,4-thiadiazole Cytotoxic (MCF-7 cell lines)

Comparison with Target Compound: While this compound lacks direct activity data, the thienyl group is associated with enhanced bioactivity in analogs. For instance, thienyl-containing chalcones () and pyridazinone derivatives () exhibit anticancer and anti-inflammatory properties. The sec-butyl group’s role in modulating toxicity or metabolic stability remains speculative but aligns with trends in branched alkyl analogs .

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